2-Hydroxy-4-methylvaleric acid
Overview
Description
2-Hydroxy-4-methylvaleric acid, a derivative of branched-chain amino acids, plays a crucial role in the metabolism of valine, leucine, and isoleucine. It is classified among the 2-hydroxycarboxylic acids, derived from the degradation of branched-chain amino acids and ketogenesis, indicating its significance in human metabolic processes (Liebich & Först, 1984).
Synthesis Analysis
The synthesis of related compounds, such as (2S,3S)-2-Acetoxy-3-methylvaleric acid from L-isoleucine, showcases the chemical manipulations required to derive compounds similar to 2-hydroxy-4-methylvaleric acid. These processes often involve several steps including conversion, protection, saponification, and activation to yield compounds with precise stereochemistry, reflecting the complexity and precision required in synthesizing such molecules (Schmidt, Kroner, & Grieser, 1990).
Molecular Structure Analysis
Understanding the molecular structure of 2-hydroxy-4-methylvaleric acid involves examining its stereochemistry and functional groups. Studies on related molecules, such as the formation of L-alloisoleucine and the stereoisomers of 2-hydroxy-3-methylvaleric acid, provide insights into the complexity of such molecules' structures and their biological implications (Mamer & Reimer, 1992).
Chemical Reactions and Properties
2-Hydroxy-4-methylvaleric acid's chemical behavior, including its reactions and properties, can be inferred from studies on related hydroxy and keto acids. These acids participate in various biochemical pathways, highlighting their reactivity and the potential for transformation into other biologically relevant compounds (Liebich & Först, 1984).
Physical Properties Analysis
The physical properties of 2-hydroxy-4-methylvaleric acid, such as solubility, boiling point, and melting point, are essential for understanding its behavior in biological systems and industrial processes. Although specific data on 2-hydroxy-4-methylvaleric acid might not be readily available, the examination of similar compounds can provide valuable insights into expected physical properties.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards other chemical groups, play a vital role in the biological functions of 2-hydroxy-4-methylvaleric acid. Its role in metabolism suggests it possesses specific reactive characteristics that enable it to participate in enzymatic processes and metabolic pathways (Liebich & Först, 1984).
Scientific Research Applications
1. Antibacterial Efficacy
- Summary of Application: HICA has been found to have antibacterial properties. It is effective in inhibiting the growth of tested Gram-positive and Gram-negative bacteria, including a multi-drug resistant P. aeruginosa strain .
- Methods of Application: The underlying mechanism was investigated by measuring the cell membrane integrity, membrane permeability, membrane depolarisation, and morphological and ultrastructural changes after HICA treatment in bacterial cells .
- Results or Outcomes: The results revealed that HICA was effective in inhibiting the growth of tested bacteria. The study provided insights into its possible antimicrobial mechanisms against bacteria .
2. Protein Synthesis Regulation
- Summary of Application: HICA has been found to decrease protein synthesis but attenuate TNFα/IFNγ co-exposure-induced protein degradation and myotube atrophy via suppression of iNOS and IL-6 in Murine C2C12 Myotube .
- Methods of Application: The effects of HICA on mouse C2C12 myotubes were investigated under normal conditions and during cachexia induced by co-exposure to TNFα and IFNγ .
3. Nutrient
- Summary of Application: HICA is used as a nutrient. It is a natural compound produced through the leucine degradation pathway and is produced in humans and by certain microorganisms such as lactic acid bacteria and Clostridium species .
- Methods of Application: HICA can be consumed as a dietary supplement .
- Results or Outcomes: As a nutrient, HICA may contribute to overall health and well-being .
4. Stabilizer, Surfactant, and Emulsifier
- Summary of Application: HICA is used as a stabilizer, surfactant, and emulsifier in various products .
- Methods of Application: HICA can be added to products during the manufacturing process to improve texture, stability, and other properties .
- Results or Outcomes: The use of HICA as a stabilizer, surfactant, and emulsifier can enhance the quality and shelf-life of products .
5. Food Preservation
- Summary of Application: HICA is used in food preservation due to its antibacterial properties . It is effective against bacteria associated with food quality and safety .
- Methods of Application: HICA can be added to food products during the manufacturing process to inhibit the growth of bacteria .
- Results or Outcomes: The use of HICA in food preservation can enhance the shelf-life and safety of food products .
6. Fermented Foods
- Summary of Application: HICA is found in many fermented foods, including wine, soy sauce, certain cheeses, kimchi, and yogurt .
- Methods of Application: HICA is a natural compound produced through the leucine degradation pathway and is produced by certain microorganisms such as lactic acid bacteria and Clostridium species used in fermentation .
- Results or Outcomes: The presence of HICA in fermented foods may contribute to their nutritional value and taste .
properties
IUPAC Name |
2-hydroxy-4-methylpentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3/c1-4(2)3-5(7)6(8)9/h4-5,7H,3H2,1-2H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVRFTAZAXQPQHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
54641-21-3 (mono-hydrochloride salt) | |
Record name | alpha-Hydroxyisocaproic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000498362 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID80862047 | |
Record name | Pentanoic acid, 2-hydroxy-4-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80862047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Leucinic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000665 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
249.00 °C. @ 760.00 mm Hg | |
Record name | Leucinic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000665 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
886 mg/mL | |
Record name | Leucinic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000665 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
2-Hydroxy-4-methylvaleric acid | |
CAS RN |
498-36-2, 10303-64-7 | |
Record name | (±)-2-Hydroxyisocaproic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=498-36-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | alpha-Hydroxyisocaproic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000498362 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pentanoic acid, 2-hydroxy-4-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Pentanoic acid, 2-hydroxy-4-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80862047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-hydroxy-4-methylvaleric acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.147 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DL-2-hydroxy-4-methylvaleric acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.603 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | LEUCIC ACID, DL- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8RN4NSX3TY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Leucinic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000665 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
76.00 °C. @ 760.00 mm Hg | |
Record name | Leucinic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000665 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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